![molecular formula C21H17Cl2N3O B2374708 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-30-7](/img/structure/B2374708.png)
5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C21H17Cl2N3O and its molecular weight is 398.29. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds similar to the one , have been found to possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . A specific compound, titled in the research as “the title compound 5”, was found to be a good anti-inflammatory agent .
Anticancer Activity
Indole derivatives have been associated with anticancer activities . This suggests that the compound could potentially be used in cancer research and treatment.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activities . This suggests potential applications in the treatment or prevention of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . This could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities . This suggests potential applications in the treatment of various bacterial infections.
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular activities . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
As an indole derivative , it may interact with its targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
5-[1-[(3,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O/c1-12-7-18-19(8-13(12)2)26(11-14-3-5-16(22)17(23)9-14)21(25-18)15-4-6-20(27)24-10-15/h3-10H,11H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOIDJUDKHGTAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone |
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